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Introduction

Pseudoionone is a key acyclic ketone intermediate in the fine chemical industry, primarily

valued for its role in the synthesis of ionones, which are essential fragrance compounds with a

characteristic violet scent.[1][2] Furthermore, pseudoionone is a critical precursor for the

industrial synthesis of Vitamin A, Vitamin E, and various carotenoids.[3][4][5] The most

prevalent industrial method for its production is the base-catalyzed Aldol condensation of citral

with acetone.[1][2][6] This document outlines the common industrial synthesis pathways,

provides detailed experimental protocols, and summarizes the quantitative data associated

with various production methods.

Synthesis Pathway: Aldol Condensation
The commercial synthesis of pseudoionone is achieved through the Aldol condensation of

citral (a mixture of the E-isomer, geranial, and the Z-isomer, neral) with acetone.[1][6][7] This

reaction is typically catalyzed by a base, which deprotonates acetone to form a nucleophilic

enolate. The enolate then attacks the electrophilic carbonyl carbon of citral, leading to the

formation of an aldol addition product, which subsequently dehydrates to yield pseudoionone.
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Caption: Aldol condensation of citral and acetone to form pseudoionone.

Experimental Protocols
Protocol 1: Homogeneous Catalysis using Sodium
Hydroxide
This method represents a common industrial liquid-phase process utilizing a homogeneous

base catalyst.[3]

Materials:

Citral (Commercial grade)

Acetone

Sodium Hydroxide (NaOH), 41% aqueous solution

Hydrochloric Acid (HCl), 1% solution

Distilled Water

Anhydrous Sodium Sulfate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b7769092?utm_src=pdf-body-img
https://www.benchchem.com/product/b7769092?utm_src=pdf-body
https://www.taylorfrancis.com/chapters/edit/10.1201/9781420007794-51/synthesis-pseudoionones-aldol-condensation-citral-acetone-li-modified-mgo-catalysts-veronica-d%C3%ADez-juana-di-cosimo-carlos-apestegu%C3%ADa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Reaction Setup: Charge a 2000 mL flask equipped with a mechanical stirrer and a water

bath with 722 g of acetone and 27 g of a 41% aqueous sodium hydroxide solution.[1]

Reactant Addition: While stirring at ambient laboratory temperature, slowly add 500 g of citral

to the mixture.[1]

Reaction: Heat the mixture to 40°C using the water bath and continue stirring for 1.5 hours.

[1]

Work-up & Neutralization: After the reaction period, stop heating and allow the mixture to

cool. Separate the lower aqueous layer. Neutralize the remaining organic layer with a 1%

hydrochloric acid solution.[1]

Washing & Drying: Wash the neutralized organic layer with distilled water. Subsequently, dry

the organic phase over anhydrous sodium sulfate.[1]

Purification: Remove the residual acetone. The crude pseudoionone is then purified by

rectification (distillation) to yield the final product.[1] The boiling point is typically 119-121°C

at 0.4 kPa.[1]

Protocol 2: Heterogeneous Catalysis using a Fixed-Bed
Reactor
This modern approach utilizes a solid catalyst to simplify product separation and reduce

corrosive waste streams, making the process more environmentally friendly.[8]

Materials:

Citral

Acetone

1 wt% La₂O₃/CaO catalyst

Procedure:
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Catalyst Preparation: Synthesize the 1 wt% La₂O₃/CaO catalyst via an impregnation method

using La(NO₃)₃·6H₂O as the lanthanum precursor and calcium oxide as the active support.[8]

Reactor Setup: Pack a lab-scale fixed-bed reactor with the prepared La₂O₃/CaO catalyst.[8]

Reaction Conditions: Introduce a feed mixture of citral and acetone into the reactor. A

minimal molar ratio of citral to acetone of 1:4 is recommended to maximize conversion and

selectivity while minimizing the self-condensation of acetone.[8]

Process Execution: Maintain the reactor at a temperature of 130°C and a Weight Hourly

Space Velocity (WHSV) of 3 h⁻¹.[8]

Product Collection: The product stream exiting the reactor is collected.

Purification: The collected product, containing pseudoionone, unreacted starting materials,

and minor byproducts, is then subjected to purification, typically via distillation, to isolate pure

pseudoionone.

Protocol 3: Catalyst-Free High-Pressure/High-
Temperature Synthesis
This innovative method avoids the use of a basic catalyst altogether, simplifying purification

and eliminating caustic waste.[4]

Materials:

Citral

Acetone

Procedure:

Reactor Setup: Utilize a high-pressure, high-temperature continuous flow reactor.

Reaction Conditions: Pump a mixture of citral and acetone through the reactor under

supercritical conditions. Optimal reported conditions are a temperature of 270°C and a

pressure of 21 MPa (210 bar).[4]
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Residence Time: The residence time of the reactants in the high-pressure reactor is

maintained at approximately 10 minutes.[4]

Product Collection: The output from the reactor is cooled and depressurized.

Separation: After the reaction is complete, the pseudoionone is separated from the

unreacted acetone and citral.[4] Due to the absence of a catalyst, the aftertreatment process

is significantly simplified.[4] The final product is typically purified by distillation.

Quantitative Data Summary
The efficiency of pseudoionone synthesis is highly dependent on the catalyst and reaction

conditions employed. The following table summarizes quantitative data from various reported

industrial and lab-scale methods.
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Catalyst
System

Reactant
Ratio
(Citral:Ac
etone)

Temperat
ure (°C)

Pressure
Yield /
Conversi
on

Selectivit
y

Referenc
e

Sodium

Hydroxide

(NaOH)

Molar ratio

not

specified

40
Atmospheri

c

63.1%

Yield

Not

specified
[1]

Sodium

Hydroxide

(NaOH)

Not

specified

Not

specified

Atmospheri

c

75-82%

Yield

Not

specified
[4]

Barium

Hydroxide

(Ba(OH)₂)

Not

specified
Reflux

Atmospheri

c
86% Yield

Not

specified
[9]

Calcium

Oxide

(CaO)

Not

specified
125 3 atm

~98%

Conversion
~70% [10]

1 wt%

La₂O₃/CaO
1:4 (Molar) 130

Not

specified

91%

Conversion
90% [8]

Catalyst-

Free

Not

specified
270 21 MPa

93.8%

Yield

>94%

Purity
[4]

Sodium

Ethoxide

(NaOEt)

1:10

(Molar)
-8 to 0

Atmospheri

c
70% Yield

Not

specified
[11]

Overall Production and Purification Workflow
The industrial production of pseudoionone involves several key stages, from the initial

reaction to the final purification of the product. While traditional purification involves intermittent

vacuum distillation, this method's long heating times can lead to product degradation through

oxidation and polymerization.[12] Modern techniques like molecular distillation are employed to

overcome these issues.[12]
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Caption: General workflow for the industrial synthesis and purification of pseudoionone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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